Fmoc-PEG4-Ala-Ala-Asn-PAB

Description

Structure

2D Structure

Propriétés

IUPAC Name |

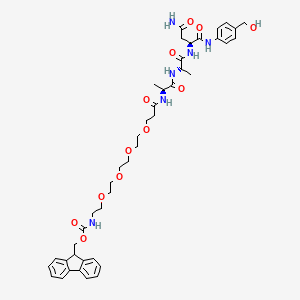

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNVMPCIWDUGW-PBCNQIPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H56N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801101334 |

Source

|

| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055048-57-0 |

Source

|

| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Fmoc-PEG4-Ala-Ala-Asn-PAB in Advancing Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. This technical guide provides an in-depth exploration of Fmoc-PEG4-Ala-Ala-Asn-PAB, a sophisticated linker system designed to address key challenges in ADC development, including payload solubility, premature drug release, and off-target toxicity.

Core Components and Their Strategic Functions

The this compound linker is a multicomponent system, with each part playing a distinct and crucial role in the functionality of the final ADC.

-

Fmoc (9-fluorenylmethoxycarbonyl): This is a temporary protecting group for the amine functionality, essential during the chemical synthesis of the linker-payload conjugate. Its removal under specific conditions allows for the controlled assembly of the ADC.

-

PEG4 (Four-unit Polyethylene Glycol): The PEG4 spacer is a hydrophilic component that imparts several favorable properties to the ADC. It increases the aqueous solubility of the often-hydrophobic payload, which can help prevent aggregation of the final ADC product.[1] This enhanced solubility and the flexible nature of the PEG chain can also provide steric hindrance, further reducing the likelihood of aggregation, especially at higher drug-to-antibody ratios (DAR).[1]

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): This tripeptide sequence is the enzymatically cleavable component of the linker.[2] It is specifically designed to be a substrate for legumain, an asparaginyl endopeptidase that is often overexpressed in the lysosomes of tumor cells and within the tumor microenvironment.[3][4] This enzyme-specific cleavage allows for the targeted release of the cytotoxic payload within or in the vicinity of cancer cells, minimizing systemic exposure and associated off-target toxicities.[5]

-

PAB (p-aminobenzyl): The p-aminobenzyl group acts as a self-immolative spacer.[3] Following the enzymatic cleavage of the Ala-Ala-Asn peptide sequence, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unconjugated, active form of the cytotoxic drug.[3] This self-immolative feature is critical for ensuring that the payload is released in its most potent form.

Mechanism of Action: A Stepwise Journey to Cytotoxicity

The therapeutic action of an ADC equipped with the this compound linker follows a well-orchestrated sequence of events, as depicted in the signaling pathway diagram below.

-

Circulation and Targeting: The ADC circulates systemically, with the linker designed to be stable in the bloodstream to prevent premature payload release.

-

Antigen Binding and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Enzymatic Cleavage: Inside the acidic environment of the lysosome, the enzyme legumain recognizes and cleaves the Ala-Ala-Asn peptide sequence of the linker.[3][4]

-

Payload Release: This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[3]

-

Induction of Cell Death: The released payload then interacts with its intracellular target (e.g., microtubules for a payload like MMAE), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Quantitative Data and Performance Metrics

Table 1: Comparative Plasma Stability of Asn-Containing vs. Val-Cit Linkers

| Linker Type | Plasma Stability | Key Findings | Reference |

| Asn-Containing (e.g., AsnAsn) | High | Legumain-cleavable ADCs were shown to have excellent stability in both mouse and human serum, retaining >85% of the drug after 1 week of incubation. | [6] |

| Val-Cit | Moderate to High | Generally stable in human plasma, but can be susceptible to premature cleavage by certain esterases in rodent plasma, complicating preclinical evaluation. | [7] |

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Asn-Containing vs. Val-Cit Linkers

| ADC Target | Cell Line | Linker Type | IC50 (approximate) | Key Findings | Reference |

| HER2 | SKBR3 | AsnAsn-PABC-MMAE | Similar to ValCit | Legumain-cleavable ADCs showed similar potency to cathepsin-cleavable ADCs. | [4] |

| HER2 | SKBR3 | ValCit-PABC-MMAE | Similar to AsnAsn | Established benchmark for potent cytotoxicity. | [4] |

| CD20 | Ramos | AsnAsn-PABC-MMAE | Similar to ValCit | Efficacy is comparable across different targets. | [4] |

| CD20 | Ramos | ValCit-PABC-MMAE | Similar to AsnAsn | Established benchmark for potent cytotoxicity. | [4] |

Note: IC50 values are highly dependent on the specific antibody, payload, and experimental conditions, and the values presented here are for comparative illustration.

Detailed Experimental Protocols

The development and evaluation of an ADC with the this compound linker involves a series of well-defined experimental procedures.

ADC Synthesis and Characterization Workflow

Protocol 1: ADC Conjugation

-

Linker-Payload Preparation: Synthesize the this compound-payload conjugate using standard solid-phase peptide synthesis and solution-phase chemistry. The Fmoc group is removed, and the payload is attached to the PAB moiety. The final linker-payload should have a reactive group (e.g., maleimide) for conjugation to the antibody.

-

Antibody Reduction (for thiol conjugation):

-

Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to partially reduce the interchain disulfide bonds of the antibody, exposing free thiol groups. The molar ratio of TCEP to antibody needs to be optimized to achieve the desired DAR.

-

Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).

-

Remove the excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Immediately add the purified linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody. A typical molar excess of the linker-payload is used.

-

Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.

-

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker-payload.

-

Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unconjugated linker-payload, antibody fragments, and aggregates.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC product by SEC.

-

Mass Spectrometry: Confirm the identity and integrity of the ADC using mass spectrometry.

-

In Vitro Evaluation

Protocol 2: In Vitro Cytotoxicity Assay

-

Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload. Treat the cells with these compounds for a specified duration (e.g., 72-96 hours).

-

Viability Assessment:

-

Add a cell viability reagent (e.g., MTT or a resazurin-based reagent) to each well.

-

Incubate for a few hours to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the concentration of the ADC or drug and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.[8]

In Vivo Evaluation

Protocol 3: In Vivo Efficacy in a Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells (that express the target antigen) into the flank of the mice.[9]

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified average volume (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting isotype control ADC). Administer the treatments intravenously at a predetermined dose and schedule.[10]

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Monitor the overall health of the animals.

-

-

Endpoint and Analysis: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals. Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[9]

Conclusion

The this compound linker represents a sophisticated and strategically designed component for the development of next-generation ADCs. Its key features—enhanced solubility through PEGylation, targeted payload release via a legumain-cleavable peptide, and efficient drug liberation by a self-immolative spacer—collectively contribute to improving the therapeutic index of ADCs. While further studies with this specific linker are warranted to fully elucidate its quantitative performance, the available data on similar Asn-containing linkers suggest a promising profile of high stability and potent, selective cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for the successful synthesis, characterization, and evaluation of ADCs employing this advanced linker technology, paving the way for the development of safer and more effective cancer therapies.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. njbio.com [njbio.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-PEG4-Ala-Ala-Asn-PAB: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-PEG4-Ala-Ala-Asn-PAB, a key component in the development of advanced antibody-drug conjugates (ADCs).

Core Chemical Structure and Properties

This compound is a sophisticated, cleavable linker designed for the targeted delivery of cytotoxic payloads.[1][2][3] Its multi-component structure is engineered to provide stability in circulation and ensure specific release of the active drug within target cells.[1][4][5]

The molecule consists of four key functional units:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the terminal amine, crucial during solid-phase peptide synthesis to prevent unwanted side reactions.[2][6] It is typically removed in the final stages of ADC construction to allow for conjugation to the antibody.[7][8]

-

PEG4 (Four-unit Polyethylene Glycol) Spacer: A hydrophilic spacer that enhances the aqueous solubility and biocompatibility of the ADC.[2][3] This can improve the pharmacokinetic properties of the final conjugate and reduce aggregation.[9]

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine) Peptide Sequence: This tripeptide serves as a specific cleavage site for intracellular proteases.[2] While many peptide linkers are designed for cleavage by cathepsins, the Ala-Ala-Asn sequence is a known substrate for legumain, an enzyme often overexpressed in the tumor microenvironment.[10] This enzymatic selectivity contributes to the targeted release of the payload.[2][10]

-

PAB (p-aminobenzyl alcohol) Group: A self-immolative spacer that connects the peptide sequence to the cytotoxic drug.[1][2] Upon enzymatic cleavage of the peptide bond at the asparagine residue, the PAB group undergoes a 1,6-elimination reaction, releasing the unmodified, active form of the payload.[1][11]

Physicochemical Properties

| Property | Value | References |

| CAS Number | 2055048-57-0 | [12] |

| Molecular Formula | C43H56N6O12 | [12] |

| Molecular Weight | ~849.0 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF | [6] |

| Storage | Recommended at -20°C | [2] |

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of this compound facilitates a precise mechanism of action for the resulting ADC. This process ensures that the potent cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.

The process unfolds in five key stages:

-

Targeting and Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a target cancer cell.[13]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis, forming an endosome.[4][5]

-

Trafficking and Fusion: The endosome traffics through the cell and fuses with a lysosome, an organelle containing a variety of degradative enzymes.[4][13]

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, enzymes such as legumain recognize and cleave the Ala-Ala-Asn peptide sequence of the linker.[10] This initiates the self-immolation of the PAB spacer, leading to the release of the active payload.[1][10]

-

Cytotoxicity: The freed payload can then exert its cytotoxic effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[14]

Experimental Protocols

While the precise, industrial-scale synthesis of this compound is often proprietary, the following protocols outline the general principles and methodologies for the key steps involved in its synthesis and subsequent use in ADC development. These are intended as a guide and may require optimization.

Solid-Phase Peptide Synthesis (SPPS) of the Peptide-Linker Fragment

This protocol describes the manual synthesis of the Ala-Ala-Asn peptide sequence on a resin, which can then be further modified.

Materials:

-

Rink Amide resin or a similar solid support.

-

Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Reagents: Piperidine (B6355638), Diisopropylethylamine (DIPEA), HBTU/HATU (coupling reagent).

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Asn): Dissolve Fmoc-Asn(Trt)-OH, a coupling reagent (e.g., HBTU), and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

-

Repeat for Subsequent Amino Acids (Ala, Ala): Repeat the deprotection and coupling steps for Fmoc-Ala-OH twice to assemble the tripeptide.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine (B10760859) using 20% piperidine in DMF.

-

Cleavage from Resin: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6][15] The crude peptide can then be precipitated in cold ether.

Note: This is a generalized protocol. The synthesis of the complete this compound molecule would involve coupling of Fmoc-PEG4-OH prior to the peptide sequence or conjugation of the completed peptide to the PEGylated PAB moiety.

General Protocol for Conjugation to a Payload and Antibody

The following outlines the conceptual steps for creating a final ADC product.

Part 1: Payload Conjugation

-

The carboxylic acid of the fully assembled linker is activated (e.g., with NHS ester).

-

The activated linker is reacted with an amine or hydroxyl group on the cytotoxic payload to form a stable amide or ester bond.

-

The resulting linker-payload conjugate is purified, typically by HPLC.

Part 2: Antibody Conjugation

-

Fmoc Deprotection: The Fmoc group on the linker-payload conjugate is removed by treatment with a mild base like piperidine.

-

Antibody Preparation: If conjugating to cysteine residues, the antibody's interchain disulfides are partially reduced using a reagent like TCEP.

-

Conjugation: The deprotected linker-payload, now with a free amine, can be functionalized with a maleimide (B117702) group and then reacted with the reduced thiols on the antibody.

-

Purification: The final ADC is purified using techniques like size-exclusion chromatography to remove unconjugated linker-payload and antibody.

Characterization and Quality Control

Rigorous analytical methods are essential to ensure the identity, purity, and stability of this compound and the final ADC.

| Analytical Method | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight of the linker and the drug-to-antibody ratio (DAR) of the final ADC. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure and confirm the identity of the synthesized linker. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the linker and the ADC, and to monitor the progress of synthesis and conjugation reactions. |

| Size-Exclusion Chromatography (SEC) | To assess the aggregation state and purity of the final ADC. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To confirm that the antigen-binding affinity of the antibody is retained after conjugation. |

Conclusion

This compound is a highly specialized and versatile linker that plays a critical role in the design of next-generation antibody-drug conjugates. Its key features—a solubility-enhancing PEG spacer, a specific legumain-cleavable peptide sequence, and a self-immolative PAB group—collectively contribute to the development of ADCs with improved therapeutic windows. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is paramount for researchers and developers in the field of targeted cancer therapy.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound | CAS:2055048-57-0 | AxisPharm [axispharm.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. youtube.com [youtube.com]

- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. symeres.com [symeres.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Enzymatic Cleavage of Ala-Ala-Asn Peptide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the enzymatic cleavage of Ala-Ala-Asn (AAN) peptide linkers. This linker sequence is of significant interest in the field of drug development, particularly for the design of targeted therapies such as antibody-drug conjugates (ADCs), due to its specific cleavage by the lysosomal cysteine protease legumain. An understanding of the underlying biochemical principles is crucial for the effective design and application of AAN-based therapeutic strategies.

The Core Mechanism: Legumain-Mediated Cleavage

The enzymatic cleavage of the Ala-Ala-Asn peptide linker is primarily mediated by asparaginyl endopeptidase (AEP) , also known as legumain . Legumain is a cysteine protease belonging to the C13 family (clan CD) that exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues, and to a lesser extent, aspartate (Asp) residues.[1][2]

The Catalytic Dyad and Reaction Mechanism

The catalytic site of legumain features a catalytic dyad composed of a cysteine (Cys) and a histidine (His) residue. The cleavage mechanism proceeds through a two-step process:

-

Acylation: The catalytic cysteine, acting as a nucleophile, attacks the carbonyl carbon of the asparagine residue in the AAN linker. This is facilitated by the histidine residue, which acts as a general base, deprotonating the cysteine thiol. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate (a thioester bond between the enzyme and the peptide N-terminal to the cleavage site) and releases the C-terminal portion of the substrate.

-

Deacylation: The acyl-enzyme intermediate is then resolved by a nucleophilic attack from a water molecule, which is activated by the histidine residue (now acting as a general acid). This hydrolysis step releases the N-terminal portion of the peptide from the enzyme and regenerates the active site for subsequent catalytic cycles.

pH-Dependent Activity and Zymogen Activation

Legumain is synthesized as an inactive zymogen, prolegumain , which requires acidic conditions for auto-activation. This process involves the proteolytic removal of N-terminal and C-terminal pro-peptides, exposing the active site.[3][4] The enzyme's activity is highly dependent on pH, with optimal cleavage of Asn-terminated substrates occurring in the mildly acidic environment of late endosomes and lysosomes (pH 5.5-6.0).[2][5] At more acidic pH (around 4.5), legumain can also cleave after aspartate residues.[2][5] This pH-dependent activity is a key feature exploited in drug delivery, as the tumor microenvironment and intracellular lysosomal compartments are often acidic.

References

- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protease cleavage site fingerprinting by label‐free in‐gel degradomics reveals pH‐dependent specificity switch of legumain - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Therapeutics: A Technical Guide to the PAB Self-Immolative Spacer

For Immediate Release

[City, State] – [Date] – In the intricate world of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the elegant chemistry of self-immolative spacers plays a pivotal role. Among these, the p-aminobenzyl (PAB) spacer has emerged as a cornerstone technology, enabling the conditional and efficient release of potent cytotoxic agents within the confines of tumor cells. This technical guide provides an in-depth exploration of the PAB self-immolative spacer, detailing its mechanism of action, synthesis, and the critical experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

The primary function of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload.[1] This linkage is designed to be highly stable in the systemic circulation, preventing premature drug release and minimizing off-target toxicity.[1] However, upon internalization into the target cell and exposure to a specific trigger, the PAB spacer undergoes a rapid and irreversible decomposition, releasing the unmodified, fully active drug.[1][2]

The Mechanism of Self-Immolation

The self-immolative cascade of the PAB spacer is a sophisticated example of electronically-driven molecular fragmentation. The process is initiated by the cleavage of a trigger moiety attached to the amino group of the p-aminobenzyl alcohol backbone.[3] In a common application, this trigger is a dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.[1][]

Once the trigger is cleaved, the newly exposed aniline (B41778) nitrogen initiates a spontaneous 1,6-elimination reaction.[5] This electronic cascade results in the formation of an unstable quinone methide intermediate and the release of carbon dioxide, ultimately liberating the conjugated drug.[3] This "traceless" release is a key advantage of the PAB system, as the drug is freed from any residual linker components that might impair its efficacy.[2]

Quantitative Analysis of PAB Spacer Function

The efficacy of a PAB-based linker is determined by its stability in plasma and its cleavage kinetics in the presence of the target trigger. These parameters are crucial for establishing the therapeutic window of an ADC.

| Parameter | Condition | Value | Reference |

| Plasma Stability | |||

| Mc-Val-Cit-PABOH Half-life | Mouse Plasma | 6.0 days | [5] |

| Mc-Val-Cit-PABOH Half-life | Monkey Plasma | 9.6 days | [5] |

| MMAE Release from Ab095-vc-MMAE | Human Plasma (6 days) | <1% | [6] |

| MMAE Release from Ab095-vc-MMAE | Rat Plasma (6 days) | 2.5% | [6] |

| MMAE Release from Ab095-vc-MMAE | Mouse Plasma (6 days) | ~25% | [6] |

| Enzymatic Cleavage | |||

| Phe-Lys-PAB-Doxorubicin Half-life | Cathepsin B | 8 min | [7] |

| Val-Lys-PAB-Doxorubicin Half-life | Cathepsin B | 9 min | [7] |

| pH-Dependent Stability | |||

| N-acyl carbamate (B1207046) PAB linker stability | pH 7.4 (48h) | Stable | [8] |

| N-acyl carbamate PAB linker drug release | pH 5.5 (24h) | >80% | [8] |

Experimental Protocols

Rigorous and standardized experimental protocols are essential for the accurate evaluation of PAB-based linkers.

Synthesis of Fmoc-Val-Cit-PAB-Payload

This protocol outlines a generalized approach for the synthesis of a common PAB-linker construct.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

-

p-aminobenzyl alcohol (PAB-OH)

-

Coupling reagents (e.g., HBTU, HOBt, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Payload with a suitable functional group for conjugation

-

Solvents (DMF, DCM, Diethyl ether)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Resin Preparation: Swell the Rink amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Citrulline Coupling: Dissolve Fmoc-Cit-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Valine Coupling: Dissolve Fmoc-Val-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.

-

Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.

-

Payload Coupling: Dissolve the cleaved Fmoc-Val-Cit-PAB-OH and the payload in anhydrous DMF. Add a suitable coupling agent and stir at room temperature, monitoring the reaction by HPLC.[9]

-

Final Fmoc Deprotection: Dissolve the Fmoc-Val-Cit-PAB-Payload in DMF and add piperidine to remove the final Fmoc group.

-

Purification: Purify the final product by reverse-phase HPLC.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of drug release from a PAB-linked conjugate in the presence of Cathepsin B.

Materials:

-

ADC with a Val-Cit-PAB linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 100 mM Sodium Acetate, 10 mM DTT, pH 5.5)

-

Quenching solution (e.g., Acetonitrile with an internal standard)

-

LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding activated Cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[1]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.

-

Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics (e.g., half-life).

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature drug release in plasma.

Materials:

-

ADC

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS)

-

LC-MS or ELISA-based detection method

Procedure:

-

Incubation: Incubate the ADC in plasma from the desired species at 37°C for a specified period (e.g., up to 7 days).

-

Sample Collection: At various time points, draw aliquots of the plasma-ADC mixture.

-

Sample Preparation: For LC-MS analysis, precipitate plasma proteins (e.g., with acetonitrile) to extract the released drug. For ELISA, samples may be diluted in an appropriate buffer.

-

Quantification:

-

LC-MS: Quantify the concentration of the free payload in the supernatant.

-

ELISA: Measure the amount of total antibody and conjugated antibody to calculate the degree of drug loss.

-

-

Data Analysis: Plot the percentage of released drug or the change in drug-to-antibody ratio (DAR) over time to determine the plasma stability.

Conclusion

The p-aminobenzyl self-immolative spacer is a powerful and versatile tool in the design of targeted therapeutics. Its predictable and efficient mechanism of drug release, coupled with its high plasma stability, has made it a central component in many successful ADCs. A thorough understanding of its function, synthesis, and evaluation through rigorous experimental protocols is paramount for the continued development of next-generation cancer therapies. This guide provides a foundational framework for researchers to harness the full potential of this elegant chemical system.

References

- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. researchgate.net [researchgate.net]

- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

The PEG4 Spacer: A Core Component for Optimizing Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the diverse linker technologies, the incorporation of discrete polyethylene (B3416737) glycol (PEG) spacers, particularly the four-unit PEG4 moiety, has become a cornerstone for enhancing the physicochemical and pharmacological properties of ADCs. This technical guide provides a comprehensive overview of the advantages of utilizing a PEG4 spacer in ADC development, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Advantages of the PEG4 Spacer in ADCs

The inclusion of a PEG4 spacer in an ADC linker imparts several key benefits that address common challenges in ADC development, such as aggregation, poor pharmacokinetics, and limited therapeutic window.

1. Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to the aggregation of the resulting ADC. This aggregation can diminish efficacy, increase immunogenicity, and complicate manufacturing and formulation. The hydrophilic nature of the PEG4 spacer helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility of the ADC and reducing its propensity to aggregate. This is particularly crucial when developing ADCs with high drug-to-antibody ratios (DARs). By shielding the hydrophobic drug, PEGylated linkers can enable higher DARs without the concomitant increase in aggregation and rapid clearance often seen with highly loaded ADCs.[1]

2. Improved Pharmacokinetics: The PEG4 spacer contributes to a more favorable pharmacokinetic (PK) profile for ADCs. The hydrophilic PEG chain creates a hydration shell around the conjugate, which can reduce non-specific clearance by the reticuloendothelial system.[1] This leads to a longer circulation half-life and increased exposure of the ADC in the bloodstream, providing a greater opportunity for the ADC to reach its target tumor cells.[1][2] Studies have shown that increasing the PEG linker length can lead to a decrease in ADC clearance, although a plateau may be reached with longer PEG chains.[3]

3. Optimized Drug-to-Antibody Ratio (DAR): The use of PEGylated linkers can facilitate the production of ADCs with higher DARs while maintaining desirable physicochemical properties.[1] The ability to attach more payload molecules per antibody without inducing aggregation can lead to enhanced potency, which is especially important for targeting tumors with low antigen expression.

4. Steric Hindrance and Modulated Activity: The defined length of the PEG4 spacer provides optimal spatial separation between the antibody and the cytotoxic payload. This can be crucial for maintaining the antigen-binding affinity of the antibody by preventing the payload from sterically hindering the binding site. Conversely, the linker length can also influence the in vitro and in vivo activity of the ADC, and the optimal length may need to be determined empirically for each specific ADC.[2][3]

5. Homogeneity of the Final Product: A significant advantage of using a discrete PEG4 linker, as opposed to polydisperse PEG mixtures, is the ability to produce a homogeneous ADC product.[4] This batch-to-batch consistency in terms of structure and molecular weight is a critical factor for regulatory approval and ensures predictable pharmacological behavior.[4]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from Burke et al., 2017. This study systematically evaluated the effect of PEG size on the pharmacokinetics of ADCs with a DAR of 8, demonstrating that ADC exposure increased with the size of the PEG linker up to PEG8, at which point a plateau was reached.[3]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

| Cell Line | Linker | IC50 (ng/mL) |

| Karpas-299 | No PEG | ~10 |

| Karpas-299 | PEG2 | ~10 |

| Karpas-299 | PEG4 | ~10 |

| Karpas-299 | PEG8 | ~10 |

| Karpas-299 | PEG12 | ~10 |

| Karpas-299 | PEG24 | ~10 |

Data adapted from Burke et al., 2017. In this particular study with anti-CD30 ADCs, the inclusion of PEG linkers of varying lengths had no significant effect on the conjugates' potency on the CD30+ lymphoma cell line.[3]

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates

| Conjugate | PEG Linker | Cytotoxicity Reduction (fold) |

| HP4KM | 4 kDa | 4.5 |

| HP10KM | 10 kDa | 22 |

Data adapted from a study on miniaturized affibody-based drug conjugates. Compared to a conjugate with no PEG linker, the introduction of longer PEG chains led to a reduction in in vitro cytotoxicity, highlighting that the effect of the PEG linker on in vitro potency can be dependent on the specific targeting moiety and overall ADC design.[5][6]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the design and mechanism of PEGylated ADCs.

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 spacer.

Caption: Experimental workflow for comparing ADCs with and without a PEG4 spacer.

Caption: Signaling pathway of an auristatin-based ADC leading to apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. The following are representative protocols for key experiments in ADC development.

I. Synthesis and Characterization of a PEG4-Containing ADC

Objective: To synthesize an ADC with a defined DAR using a PEG4 linker and characterize its purity and drug loading.

Materials:

-

Monoclonal antibody (mAb)

-

PEG4-containing linker with reactive moieties (e.g., maleimide (B117702) for cysteine conjugation)

-

Cytotoxic payload

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

HPLC system

-

UV-Vis spectrophotometer

-

Mass spectrometer

Protocol:

-

Antibody Reduction: Partially reduce the mAb with TCEP to expose free sulfhydryl groups in the hinge region. The molar ratio of TCEP to mAb needs to be optimized to achieve the desired DAR.

-

Drug-Linker Conjugation: React the reduced mAb with a molar excess of the PEG4-linker-payload construct. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.

-

Quenching: Stop the conjugation reaction by adding a quenching reagent to cap any unreacted maleimide groups.

-

Purification: Purify the ADC using SEC to remove unreacted drug-linker and high molecular weight aggregates.

-

Characterization:

-

DAR Determination (HIC): Analyze the purified ADC by HIC. The different DAR species will separate based on their hydrophobicity, allowing for the calculation of the average DAR.

-

Aggregation Analysis (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

-

Mass Confirmation (Mass Spectrometry): Confirm the identity and integrity of the ADC by mass spectrometry to verify the covalent attachment of the drug-linker to the antibody.

-

II. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the PEG4-ADC in killing target cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

PEG4-ADC and a non-targeting isotype control ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the target cells in a 96-well plate at an optimized density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the PEG4-ADC and the isotype control ADC in complete culture medium. Treat the cells with the ADCs for a predetermined incubation period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The incorporation of a discrete PEG4 spacer is a highly effective strategy for optimizing the therapeutic properties of antibody-drug conjugates. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetics, the PEG4 linker contributes to the development of more stable, efficacious, and safer ADCs. The quantitative data, while variable depending on the specific ADC components, generally supports the benefits of PEGylation. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers and drug developers working to advance the next generation of targeted cancer therapies.

References

Literature review on protease-cleavable linkers in oncology.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of protease-cleavable linkers used in oncological applications, with a primary focus on their role in antibody-drug conjugates (ADCs). This document details the core principles, experimental evaluation, and design considerations for these critical components of targeted cancer therapies.

Introduction to Protease-Cleavable Linkers

Protease-cleavable linkers are a cornerstone of modern targeted cancer therapies, particularly in the design of ADCs. These linkers connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-associated antigen. The fundamental principle behind this technology is to maintain a stable linkage in systemic circulation, thereby minimizing off-target toxicity, and to facilitate the selective release of the payload within the tumor microenvironment (TME) or inside cancer cells where specific proteases are overexpressed.[1][2] This targeted release mechanism significantly enhances the therapeutic index of the cytotoxic agent.

Several classes of proteases are exploited for this purpose, each with distinct cleavage-site specificities and expression patterns in cancerous tissues. The most prominent among these are:

-

Cathepsins: Lysosomal cysteine proteases, such as Cathepsin B, that are highly active in the acidic environment of lysosomes.[3] ADCs targeting internalizing antigens often utilize cathepsin-cleavable linkers.[4][5]

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases, including MMP-2 and MMP-9, that are crucial for extracellular matrix (ECM) remodeling and are frequently upregulated in the TME, contributing to tumor invasion and metastasis.[6][7]

-

Urokinase Plasminogen Activator (uPA): A serine protease involved in fibrinolysis and ECM degradation, which is often overexpressed on the surface of tumor cells and is associated with a more invasive phenotype.[8][9]

-

Legumain: An asparaginyl endopeptidase primarily found in lysosomes but also present in the TME of various cancers.[10][11] It offers an alternative lysosomal cleavage strategy to cathepsins.

The choice of protease target and the corresponding linker sequence is a critical design consideration that influences the ADC's stability, efficacy, and overall therapeutic success.[12][13]

Data Presentation: Comparative Analysis of Protease-Cleavable Linkers

The following tables summarize key quantitative data for different protease-cleavable linkers, providing a basis for comparison. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: Comparative Cleavage Kinetics of Protease-Cleavable Linkers

| Protease | Linker/Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Citation(s) |

| Cathepsin B | Z-Val-Cit-AMC | - | - | - | [14] |

| Cathepsin B | Z-Phe-Arg-AMC | - | - | High catalytic efficiency | [13] |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | High | Low | High catalytic efficiency | [13] |

| MMP-1 | fTHP-3 | 0.080 | 61.2 | 1.3 x 10³ | [15] |

| MMP-2 | KPAGLLGC-CONH₂ | - | - | 2.4 x 10⁴ | [4] |

| MMP-9 | KPAGLLGC-CONH₂ | - | - | High specificity | [4] |

| uPA | Ac-GTAR-H (inhibitor) | - | Kᵢ = 18 nM | - | [8] |

Note: Kinetic data for full ADCs are not widely published; much of the available data comes from model substrates. "-" indicates data not specified in the cited sources.

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Protease-Cleavable Linkers

| ADC Construct | Linker Type | Target Cell Line | Target Antigen | IC50 | Citation(s) |

| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated | [16] |

| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated | [16] |

| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE | [16] |

| Legumain-cleavable ADC | Asn-Asn | SKBR3 | HER2 | ~0.021-0.042 µg/mL | [5] |

| Cathepsin-cleavable ADC | Val-Cit | SKBR3 | HER2 | Comparable to AsnAsn | [10] |

| Tisotumab vedotin | Val-Cit | Various | Tissue Factor | 10-70 pM | |

| Polatuzumab vedotin | Val-Cit | Various | CD79b | 10-70 pM |

Table 3: Comparative Plasma Stability of Protease-Cleavable Linkers

| Linker Type | Species | Stability Metric | Observation | Citation(s) |

| Val-Cit | Human | % Payload Release | Excellent stability | [14] |

| Val-Cit | Rodent | % Payload Release | Less stable due to Ces1C | [14] |

| Asn-containing (Legumain) | Human/Mouse | % Payload Loss | Highly stable (>85% intact after 7 days) | [5][10] |

| Disulfide | Human | % Cleavage | Stability can be modulated by steric hindrance | [14] |

| Hydrazone | Human | % Hydrolysis | Concerns about stability in circulation | [14] |

| β-Glucuronide | Human | % Payload Release | High plasma stability | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of protease-cleavable linkers.

Protease Cleavage Assays

Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)

-

Quenching Solution: Acetonitrile with an internal standard

-

HPLC system with a suitable column for separating the payload from the ADC

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Reconstitute purified cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.

-

Initiate the cleavage reaction by adding the cathepsin B solution.

-

Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).

-

-

Reaction Quenching and Sample Preparation:

-

At each time point, terminate the reaction by adding an excess of the cold quenching solution.

-

Centrifuge the samples to precipitate the enzyme and antibody components.

-

Collect the supernatant containing the released payload.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Elute the payload using an appropriate gradient and detect its concentration by UV absorbance or mass spectrometry.

-

Quantify the amount of released payload at each time point by comparing it to a standard curve of the free payload.

-

Objective: To determine the kinetic parameters of MMP-2 or MMP-9 cleavage of a peptide substrate.

Materials:

-

Recombinant active MMP-2 or MMP-9

-

Fluorogenic MMP substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.05% Brij 35, pH 7.4

-

MMP inhibitor (for control experiments, e.g., EDTA)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the active MMP enzyme to the desired concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add varying concentrations of the fluorogenic substrate to different wells.

-

Add the assay buffer to bring the volume to a set amount (e.g., 90 µL).

-

Include wells with substrate and buffer only (no enzyme) as a negative control.

-

Include wells with substrate, enzyme, and an MMP inhibitor as another control.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the diluted MMP enzyme (e.g., 10 µL) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity (e.g., Ex/Em = 328/393 nm for Mca/Dnp FRET pair) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kм and Vmax values.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Objective: To measure the activity of uPA in cleaving a specific substrate.

Materials:

-

Human uPA standard

-

Fluorogenic uPA substrate (e.g., AMC-based peptide)

-

uPA Assay Buffer

-

Cell Lysis Buffer (if using cell lysates)

-

Fluorescence microplate reader

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve of human uPA in uPA Assay Buffer.

-

If using biological samples, prepare cell or tissue lysates using the Cell Lysis Buffer.

-

-

Assay Protocol:

-

Add 50 µL of standard or sample to the wells of a 96-well black microplate.

-

Prepare a Reaction Mix containing uPA Assay Buffer and the uPA substrate.

-

Add 50 µL of the Reaction Mix to each well.

-

Immediately measure the initial fluorescence (RFU₁) at Ex/Em = 350/450 nm.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the final fluorescence (RFU₂) at the same wavelengths.

-

-

Data Analysis:

-

Subtract the initial fluorescence from the final fluorescence for each well.

-

Plot the change in fluorescence against the uPA standard concentrations to generate a standard curve.

-

Determine the uPA activity in the samples from the standard curve.

-

Objective: To screen for and characterize the cleavage of asparagine-containing linkers by legumain.

Materials:

-

Recombinant human legumain

-

FRET-based peptide substrates with an Asn residue (e.g., linking a donor/acceptor fluorophore pair)

-

Assay Buffer: pH 4.5-5.0 buffer

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Synthesize or obtain FRET-based peptide linkers.

-

Prepare a stock solution of the recombinant legumain.

-

-

Assay Setup:

-

In a 96-well plate, add the FRET peptide substrate to the wells.

-

Add the assay buffer.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the legumain enzyme.

-

Monitor the increase in donor fluorescence over time as the linker is cleaved, separating the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Determine the rate of cleavage from the slope of the fluorescence versus time plot.

-

Compare the cleavage rates of different linker sequences to identify optimal substrates.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on a target cancer cell line.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

ADC constructs

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC constructs in complete culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only as a negative control.

-

-

Incubation:

-

Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Plot the percentage of cell viability (relative to the untreated control) against the ADC concentration.

-

Determine the IC₅₀ value, which is the concentration of ADC that inhibits cell growth by 50%.

-

Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.

Materials:

-

Test ADC

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

-

-

Sample Preparation:

-

Process the plasma samples to either isolate the intact ADC (e.g., via affinity capture) or extract the free payload.

-

-

LC-MS Analysis:

-

For Intact ADC: Analyze the isolated ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage or payload loss.

-

For Released Payload: Quantify the amount of free payload in the extracted samples by LC-MS/MS.

-

-

Data Analysis:

-

Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC in plasma.

-

Mandatory Visualizations

Signaling Pathways for Protease Upregulation in the TME

Caption: Signaling pathways in the TME leading to protease upregulation and ADC activation.

Experimental Workflow for ADC Evaluation

Caption: General experimental workflow for the evaluation of protease-cleavable ADCs.

Logical Relationships in Protease-Cleavable Linker Design

Caption: Key design considerations for protease-cleavable linkers in oncology.

Conclusion

Protease-cleavable linkers are a critical and highly versatile component in the design of targeted cancer therapies. Their ability to be tailored for specific proteases that are overexpressed in the tumor microenvironment allows for a high degree of selectivity in payload delivery, thereby enhancing efficacy and reducing systemic toxicity. The continued development of novel linker chemistries, including those targeting a wider range of proteases with improved stability and cleavage kinetics, holds great promise for the future of antibody-drug conjugates and other targeted therapeutic modalities in oncology. A thorough understanding of the design principles, coupled with robust experimental evaluation as outlined in this guide, is essential for the successful development of the next generation of these life-saving medicines.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterising the Subsite Specificity of Urokinase-Type Plasminogen Activator and Tissue-Type Plasminogen Activator using a Sequence-Defined Peptide Aldehyde Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. escholarship.org [escholarship.org]

- 15. benchchem.com [benchchem.com]

- 16. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fmoc-PEG4-Ala-Ala-Asn-PAB Linker on ADC Stability and Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fmoc-PEG4-Ala-Ala-Asn-PAB linker and its role in the stability and solubility of Antibody-Drug Conjugates (ADCs). As the landscape of targeted cancer therapy evolves, the rational design of linkers has become a critical determinant of an ADC's therapeutic index. This guide explores the structural components of the this compound linker, its mechanism of action, and its impact on key biophysical properties of ADCs, supported by representative data and detailed experimental protocols.

Introduction to the this compound Linker

The this compound linker is a sophisticated, multi-component system designed for the development of cleavable ADCs. It integrates several key features to optimize the performance of the resulting conjugate:

-

Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the terminal amine. Its removal is a standard step in solid-phase peptide synthesis and allows for the subsequent attachment of a cytotoxic payload.

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer. The inclusion of a PEG motif is a well-established strategy to enhance the aqueous solubility and stability of ADCs, particularly those carrying hydrophobic payloads.[1][2] The PEG4 spacer can create a protective hydration shell around the payload, reducing aggregation and potentially decreasing immunogenicity.[1]

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence designed for enzymatic cleavage within the target cell. This sequence is recognized by specific lysosomal proteases, ensuring the selective release of the cytotoxic payload in the intracellular environment.[3]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the peptide sequence, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the release of the free, unmodified cytotoxic drug. This traceless release mechanism is crucial for the payload to exert its full pharmacological activity.

The strategic combination of these elements aims to create an ADC with high stability in systemic circulation, improved solubility and reduced aggregation, and efficient, targeted payload release within cancer cells.

Impact on ADC Stability

The stability of an ADC is a critical quality attribute that influences its safety and efficacy. The this compound linker contributes to ADC stability through several mechanisms.

Physicochemical Stability and Reduced Aggregation

A major challenge in ADC development is the propensity for aggregation, especially when conjugating hydrophobic payloads to the antibody.[1] Aggregation can lead to reduced efficacy, altered pharmacokinetics, and an increased risk of immunogenicity. The hydrophilic PEG4 component of the linker helps to mitigate this issue by increasing the overall hydrophilicity of the ADC molecule.[2] This enhanced water solubility reduces the hydrophobic interactions between ADC molecules that drive aggregation.

The flexible nature of the PEG chain also provides steric hindrance, creating a physical barrier that prevents the close association of hydrophobic payloads on adjacent ADC molecules.[1]

Table 1: Representative Impact of PEGylation on ADC Aggregation

| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) |

| Non-PEGylated Peptide Linker | MMAE | 4 | 8.5 |

| PEG4 -Peptide Linker | MMAE | 4 | 3.2 |

| Non-PEGylated Peptide Linker | PBD Dimer | 2 | 12.1 |

| PEG4 -Peptide Linker | PBD Dimer | 2 | 5.8 |

Data presented in this table is representative and compiled from various studies on PEGylated ADCs to illustrate the general trend. Specific values will vary depending on the antibody, payload, and conjugation method.

Plasma Stability

An ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The peptide bond in the Ala-Ala-Asn sequence is designed to be susceptible to cleavage by lysosomal proteases, which are present at high concentrations within cells but have low activity in the bloodstream. This design feature contributes to the stability of the ADC in plasma.

The PEG4 spacer can further enhance plasma stability by shielding the linker from non-specific enzymatic degradation.

Table 2: Representative Plasma Stability of ADCs with Different Linkers

| Linker Type | Plasma Source | Incubation Time (days) | Intact ADC Remaining (%) |

| Non-PEGylated Peptide Linker | Human | 7 | ~80% |

| PEG4 -Peptide Linker | Human | 7 | >90% |

| Disulfide Linker | Human | 7 | ~70% |

Data is illustrative of typical trends observed in comparative studies of different linker technologies.

Impact on ADC Solubility

The conjugation of hydrophobic small molecule drugs can significantly decrease the overall solubility of the resulting ADC. Poor solubility can lead to challenges in formulation, manufacturing, and can contribute to aggregation. The incorporation of the hydrophilic PEG4 spacer directly addresses this issue by increasing the aqueous solubility of the ADC.[1]

Table 3: Illustrative Solubility of ADCs with and without a PEG4 Linker

| ADC Configuration | Approximate Solubility in Aqueous Buffer (mg/mL) |

| Antibody alone | >20 |

| ADC with Non-PEGylated Linker (DAR 4) | ~5 |

| ADC with PEG4 Linker (DAR 4) | >15 |

These values are representative and intended to demonstrate the positive impact of PEGylation on ADC solubility.

Mechanism of Action: Intracellular Trafficking and Payload Release

The therapeutic efficacy of an ADC with a cleavable linker like this compound is dependent on its efficient internalization by target cells and the subsequent release of its cytotoxic payload.

Caption: Intracellular trafficking and payload release pathway of an ADC.

The process begins with the ADC binding to its target antigen on the surface of a cancer cell. The resulting ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome. The acidic environment of the lysosome and the presence of a high concentration of proteases, such as legumain and cathepsins, facilitate the cleavage of the Ala-Ala-Asn peptide sequence.[3] Following peptide cleavage, the PAB spacer self-immolates, releasing the active cytotoxic payload into the cytoplasm, where it can engage its intracellular target and induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of an ADC utilizing the this compound linker.

Synthesis of Drug-Linker Construct

Caption: Workflow for the synthesis of the drug-linker construct.

Materials:

-

This compound linker

-

Cytotoxic payload with a suitable reactive group (e.g., N-hydroxysuccinimide ester)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Fmoc Deprotection: Dissolve the this compound linker in DMF. Add 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor the reaction by HPLC.

-

Solvent Removal: Once the deprotection is complete, remove the solvent and excess piperidine under vacuum.

-

Payload Conjugation: Dissolve the deprotected linker and the reactive payload (e.g., 1.1 equivalents) in anhydrous DMF. Add DIPEA (2-3 equivalents) to catalyze the reaction. Stir the mixture at room temperature overnight.

-

Purification: Purify the resulting drug-linker construct by reverse-phase HPLC to obtain the final product with high purity.

-

Characterization: Confirm the identity and purity of the drug-linker construct by LC-MS and NMR.

ADC Conjugation and Characterization

Caption: General workflow for ADC conjugation and characterization.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated drug-linker (prepared separately)

-

Size Exclusion Chromatography (SEC) system for purification

-

Hydrophobic Interaction Chromatography (HIC) and LC-MS systems for characterization

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.

-

Conjugation: Add the maleimide-activated drug-linker to the reduced antibody at a specific molar ratio to achieve the desired Drug-to-Antibody Ratio (DAR). Incubate the reaction at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

-

Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC.

-

Characterization:

-

DAR Determination: Determine the average DAR using HIC or LC-MS.

-

Aggregation Analysis: Assess the level of aggregation using SEC with a multi-angle light scattering detector (SEC-MALS).

-

Purity and Identity: Confirm the purity and mass of the ADC by SDS-PAGE and LC-MS.

-

In Vitro Plasma Stability Assay

Procedure:

-

Incubate the purified ADC in human plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

-

Isolate the ADC from the plasma using an appropriate method (e.g., affinity chromatography).

-

Analyze the isolated ADC by LC-MS to determine the average DAR.

-

A decrease in DAR over time indicates the release of the drug-linker from the antibody.

Solubility Assessment

Procedure:

-

Prepare a series of concentrations of the ADC in a formulation buffer.

-

Incubate the samples for a defined period to allow equilibrium to be reached.

-

Centrifuge the samples to pellet any insoluble material.

-

Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm.

-

The highest concentration at which no precipitation is observed is considered the solubility of the ADC.

Conclusion

The this compound linker represents a sophisticated and highly engineered component for the construction of next-generation ADCs. The inclusion of a PEG4 spacer offers significant advantages in improving the solubility and reducing the aggregation of ADCs, particularly those with hydrophobic payloads.[1][2] The enzymatically cleavable Ala-Ala-Asn peptide sequence, in conjunction with the self-immolative PAB spacer, provides a mechanism for efficient and targeted release of the cytotoxic drug within the lysosomal compartment of cancer cells.[3] While specific quantitative data for ADCs utilizing this exact linker is not extensively available in the public domain, the principles of PEGylation and peptide-based cleavage are well-established and supported by a large body of scientific literature. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of ADCs incorporating this advanced linker technology. The rational design of linkers, such as the this compound, is paramount to developing safer and more effective antibody-drug conjugates for the treatment of cancer.

References

A Technical Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties dictate the stability, pharmacokinetics, efficacy, and toxicity of the entire ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, fundamentally influencing the mechanism of payload release and the overall therapeutic index. This guide provides an in-depth technical overview of the core characteristics, mechanisms of action, and evaluation methodologies for both linker types.